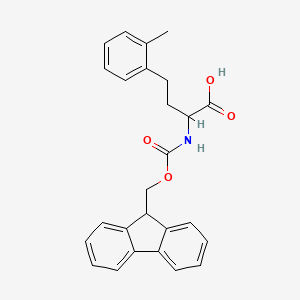

Fmoc-2-methyl-D-homophenylalanine

Description

Significance of Non-Canonical Amino Acids in Peptide and Peptidomimetic Design

The introduction of ncAAs into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and limited bioavailability. nih.govcymitquimica.comchemimpex.com

Non-canonical amino acids introduce a vast new chemical space for peptide design. cymitquimica.comchemimpex.com By altering side chains or the peptide backbone, researchers can introduce novel functionalities, such as fluorescent probes, reactive handles for bioconjugation, or unique interaction motifs. consensus.appnih.gov This expansion of the amino acid vocabulary allows for the engineering of peptides with finely tuned properties and novel activities that are not achievable with the standard set of 20 amino acids. chemimpex.comglpbio.com The structural diversity offered by ncAAs can lead to the stabilization of specific secondary structures, such as helices or turns, which are crucial for biological function. nih.gov

Perhaps the most significant impact of ncAAs is on the biological stability and activity of peptides. Peptides composed solely of natural L-amino acids are often rapidly degraded by proteases in the body. nih.gov The incorporation of ncAAs can render peptides resistant to this enzymatic degradation, thereby increasing their in vivo half-life and therapeutic window. chemimpex.com Furthermore, the unique side chains of ncAAs can lead to enhanced binding affinity and selectivity for their biological targets, resulting in more potent and specific therapeutic effects. consensus.app

The Importance of D-Amino Acids in Peptide Engineering

A particularly important class of non-canonical amino acids are D-amino acids, which are the enantiomers (mirror images) of the naturally occurring L-amino acids. Their incorporation into peptides has profound implications for structure and function.

The stereochemistry of an amino acid is a critical determinant of peptide conformation. Introducing a D-amino acid into a sequence of L-amino acids can significantly alter the local and global structure of a peptide. For instance, a single D-amino acid can induce the formation of specific turn structures, such as β-turns, which can be crucial for creating well-defined, biologically active conformations like β-hairpins. While D-amino acids can sometimes disrupt regular secondary structures like α-helices when inserted into an L-peptide sequence, this property can be strategically used to design peptides with specific folds or to mimic complex protein surfaces. In some cases, peptides composed entirely of D-amino acids can form left-handed helices, the mirror image of the right-handed α-helices found in nature.

One of the most exploited advantages of D-amino acids in peptide drug design is their ability to confer resistance to proteolysis. Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, making them significantly more stable in biological fluids like serum. This enhanced biostability is a critical attribute for developing peptide therapeutics with improved pharmacokinetic profiles, as it prolongs their circulation time and allows them to reach their intended target.

Homophenylalanine Derivatives as Key Building Blocks in Peptide Chemistry

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, is another valuable non-canonical building block. The extended, more flexible side chain of homophenylalanine can influence peptide conformation and receptor interactions in ways that are distinct from its natural counterpart. The D-enantiomer, D-homophenylalanine, combines the benefits of a D-amino acid (proteolytic resistance) with the unique properties of the homophenylalanine side chain. When protected with the fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in modern solid-phase peptide synthesis (SPPS), it becomes a versatile reagent for constructing complex and stable peptide analogs. The Fmoc group is base-labile, allowing for mild deprotection conditions that are compatible with a wide range of other sensitive functional groups within the peptide.

The specific compound of interest, Fmoc-2-methyl-D-homophenylalanine , further builds on this foundation by introducing a methyl group on the phenyl ring. This seemingly small modification can have significant steric and electronic effects, potentially influencing the peptide's binding mode and biological activity in a highly specific manner. While detailed research findings on this particular derivative are not widely published, its structure suggests a strategic design to combine proteolytic resistance (from the D-configuration), altered side-chain length (from the "homo" structure), and specific aromatic interactions (from the 2-methyl substitution) into a single, powerful building block for peptide engineering.

Utility in Modulating Peptide Architecture and Interactions

The true utility of unnatural amino acids like homophenylalanine lies in their ability to modulate the architecture and interaction profile of a peptide. chemimpex.com By replacing a standard phenylalanine with its homo-analog, researchers can systematically alter a peptide's secondary structure, such as its helicity or propensity to form β-sheets. rsc.orgnih.gov This architectural control is critical for designing peptides that can mimic the structure of a protein's binding site or, conversely, disrupt a protein-protein interaction. The introduction of non-natural side chains can lead to improved binding affinity, enhanced specificity, and increased resistance to the action of proteases, enzymes that typically recognize and cleave peptide bonds between natural amino acid residues. nih.govnih.gov

Alpha-Methylation and Steric Hindrance in Unnatural Amino Acids

Another powerful modification in the design of unnatural amino acids is the substitution of the hydrogen atom on the alpha-carbon. nih.gov The introduction of an alkyl group, most commonly a methyl group, creates a chiral or achiral α,α-disubstituted amino acid, a change that imposes significant constraints on the peptide backbone. nih.govresearchgate.net

Conformational Restriction Imparted by Alpha,Alpha-Disubstitution

The replacement of the α-hydrogen with a methyl group, a process known as α-methylation, introduces significant steric hindrance around the α-carbon. nih.gov This steric bulk severely restricts the rotational freedom of the peptide backbone, defined by the phi (Φ) and psi (Ψ) dihedral angles. While a standard amino acid can adopt a wide range of these angles, an α-methylated residue is forced into a much more limited conformational space, often favoring helical structures like the 3(10)-helix. nih.govresearchgate.netscilit.com This modification is a key tool for "rigidifying" a peptide, locking it into a specific, biologically active conformation. nih.gov This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to a significant increase in binding affinity and biological potency. enamine.net

Challenges and Opportunities in Peptide Synthesis and Design

The steric hindrance that makes α,α-disubstituted amino acids so valuable for conformational control also presents significant challenges during chemical synthesis. thieme.de The bulky nature of the α-methyl group can shield the amino group of the growing peptide chain, making the formation of the next peptide bond (coupling) inefficient. researchgate.netnih.gov Standard coupling reagents and conditions often fail or result in low yields when incorporating these sterically demanding residues. acs.org This has spurred the development of specialized, highly reactive coupling agents and optimized protocols, such as the use of microwave-assisted synthesis, to overcome these hurdles. mblintl.comnih.gov

Despite these synthetic difficulties, the opportunities presented by α-methylated amino acids are immense. rsc.orgrsc.org They are instrumental in creating peptides with improved metabolic stability, as the α-methyl group can protect the adjacent peptide bond from cleavage by proteases. nih.gov This enhanced stability, combined with precise conformational control, makes compounds like this compound highly valuable building blocks in the development of next-generation peptide therapeutics and advanced biomaterials. enamine.netchemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-phenylbutanoic acid |

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| Chirality | D-configuration at α-carbon |

| Key Structural Features | Fmoc-protecting group, α-methyl group, Homophenylalanine side chain |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29) |

InChI Key |

JDBBDZBLYYOZAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 2 Methyl D Homophenylalanine and Its Peptide Conjugates

Asymmetric Synthesis of D-Homophenylalanine Analogs

The creation of enantiomerically pure α-amino acids, particularly non-proteinogenic D-isomers like D-homophenylalanine and its derivatives, is a cornerstone of medicinal chemistry and peptide science. The stereochemistry at the α-carbon is crucial for the final biological activity and conformational properties of the peptide. Various methods have been developed to achieve high enantioselectivity in the synthesis of these building blocks.

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliary-based synthesis is a classical and robust method for controlling stereochemistry. wikipedia.org This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which directs a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule over the other. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of α-amino acids, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. Auxiliaries such as Evans oxazolidinones, pseudoephedrine amides, and derivatives of camphor (B46023) or BINOL have been widely used. wikipedia.orgnih.gov In the context of synthesizing a 2-methyl-D-homophenylalanine analog, the process would typically involve:

Acylation of a chiral auxiliary (e.g., a pseudoephenamine auxiliary) with a suitable carboxylic acid derivative. nih.gov

Deprotonation at the α-carbon with a strong, non-nucleophilic base (e.g., LHMDS) to form a stereochemically defined enolate. nih.gov

Alkylation of the enolate with an appropriate electrophile. To obtain the homophenylalanine side chain, a 2-phenylethyl halide would be used.

Subsequent cleavage of the auxiliary to release the enantiomerically enriched amino acid. wikipedia.org

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity, which translates to high enantiomeric purity in the final product after auxiliary removal. nih.gov For example, pseudoephenamine has been shown to be a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers, which would be analogous to the α-methylated structure of 2-methyl-D-homophenylalanine. nih.gov

Biocatalytic and Enzymatic Routes to D-Amino Acids

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure D-amino acids. nih.govrsc.org These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to asymmetrically synthesize the desired enantiomer from a prochiral starting material. acs.org Several enzymatic strategies are applicable for the synthesis of D-amino acids. nih.govresearchgate.net

Key enzymatic approaches include:

D-Amino Acid Dehydrogenases (D-AADH): These enzymes catalyze the reductive amination of α-keto acids to the corresponding D-amino acids, using a cofactor like NADH. researchgate.net Protein engineering efforts have expanded the substrate scope of these enzymes, making them suitable for producing various D-phenylalanine derivatives and other non-canonical amino acids. acs.org

D-Amino Acid Transaminases (D-AAT): These enzymes synthesize D-amino acids by transferring an amino group from a donor molecule (like D-alanine) to an α-keto acid precursor. nih.govresearchgate.net

The Hydantoinase Process: This is a well-established industrial multi-enzyme system. It involves three enzymes: a hydantoin (B18101) racemase, a D-hydantoinase that selectively hydrolyzes the D-hydantoin, and a D-carbamoylase that converts the resulting N-carbamoyl-D-amino acid into the final D-amino acid. nih.gov This dynamic kinetic resolution process can achieve high yields and enantioselectivity. nih.gov

L-Amino Acid Deaminase (LAAD) coupled systems: In these cascade reactions, an L-amino acid can be converted into its D-enantiomer. The process involves the deamination of the L-amino acid to its corresponding α-keto acid by an LAAD, followed by a stereoselective reductive amination by a D-AADH or D-AAT to yield the D-amino acid. rsc.org

| Enzyme/Process | Reaction Type | Starting Material | Key Advantage | Reference |

|---|---|---|---|---|

| D-Amino Acid Dehydrogenase (D-AADH) | Asymmetric Reductive Amination | α-Keto acid | High atom economy; direct synthesis. | acs.orgresearchgate.net |

| D-Amino Acid Transaminase (D-AAT) | Asymmetric Transamination | α-Keto acid + Amino donor | High stereoselectivity; broad substrate scope through engineering. | nih.govresearchgate.net |

| Hydantoinase Process | Dynamic Kinetic Resolution | DL-5-substituted hydantoin | High yields (>90%); established industrial process. | nih.gov |

| L-Amino Acid Deaminase (LAAD) Cascades | Stereoinversion | L-Amino acid | Uses inexpensive L-amino acids as starting materials. | rsc.org |

Advanced Chemical Synthesis Strategies for Non-Canonical Alpha-Amino Acids

Beyond classical methods, modern organic synthesis offers advanced strategies for accessing complex non-canonical amino acids (ncAAs). nih.gov These methods often provide novel pathways to structures that are difficult to obtain otherwise.

One emerging area is the synergistic combination of biocatalysis and chemical catalysis in one-pot reactions. nih.gov For instance, researchers have merged photoredox catalysis with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. ucsb.edu In such a system, an enzyme can generate a reactive intermediate from a natural amino acid, while a photocatalyst simultaneously generates a radical species that reacts with the enzymatic intermediate to form a new C-C bond, leading to novel ncAAs. ucsb.edu

Direct C–H functionalization is another powerful strategy that has been applied to the synthesis of ncAAs from readily available proteinogenic amino acids. mdpi.com This approach involves the selective activation and modification of otherwise inert C-H bonds. Photo-mediated C-H functionalization, in particular, has gained traction as it often proceeds under mild conditions. mdpi.com This could potentially be used to modify a simpler amino acid precursor to introduce the specific side chain of a D-homophenylalanine analog. These advanced methods highlight the expanding toolbox available to chemists for the construction of unique amino acid building blocks for peptide synthesis and drug discovery. rsc.orgnih.gov

Incorporation Strategies in Solid-Phase Peptide Synthesis (SPPS)

Once the Fmoc-protected 2-methyl-D-homophenylalanine is synthesized, the next critical step is its incorporation into a peptide sequence. Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, is the dominant method for this process. altabioscience.com However, the steric bulk of the α-methyl group in 2-methyl-D-homophenylalanine poses significant challenges to the standard coupling protocols.

Fmoc-Based SPPS Protocols for Sterically Hindered Amino Acids

The Fmoc-based SPPS method is a cyclic process performed on a solid support (resin). altabioscience.com A standard cycle for adding an amino acid consists of two main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically using a solution of a secondary amine base, such as 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comuci.edu This exposes a free amine on the growing peptide chain.

Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. du.ac.in The carboxylic acid is typically activated in situ to form a highly reactive species. Common activating agents include carbodiimides like DIC, often used with an additive like HOBt, or more potent phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts. du.ac.inresearchgate.net

For sterically hindered amino acids, these standard protocols often require optimization. The choice of resin, coupling reagents, and reaction conditions must be carefully considered to ensure the reaction goes to completion. uci.edu Trityl-based resins, for example, are often recommended for their steric bulk, which can help prevent side reactions like diketopiperazine formation. du.ac.in

Addressing Challenges in Coupling Efficiency with 2-Methyl-D-homophenylalanine and Similar Sterically Hindered Residues

The primary challenge in coupling α,α-disubstituted amino acids like 2-methyl-D-homophenylalanine is the severe steric hindrance around the nucleophilic amine (on the peptide chain) and the electrophilic carbonyl carbon (on the incoming amino acid). This hindrance dramatically slows down the rate of amide bond formation, often leading to incomplete or failed couplings.

Several strategies are employed to overcome these challenges:

Potent Coupling Reagents: Standard coupling reagents may be insufficient. More powerful activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole), are often required. uci.eduresearchgate.net These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

Extended Reaction Times and Double Coupling: A single coupling reaction, even with a potent reagent, may not be sufficient. Therefore, reaction times are often extended significantly (e.g., from 1 hour to 4 hours or more), and a "double coupling" protocol is frequently used, where the coupling step is repeated with a fresh solution of the activated amino acid to drive the reaction to completion. uci.edu

Elevated Temperatures: Microwave-assisted SPPS has become a valuable tool for synthesizing difficult sequences, including those with sterically hindered residues. nih.gov The application of microwave energy can significantly accelerate the rate of coupling reactions, reducing reaction times and improving yields where conventional room-temperature methods fail. nih.gov

Solvent Choice: The choice of solvent can impact peptide aggregation and resin swelling, which in turn affects coupling efficiency. nih.gov While DMF is standard, solvents like N-methyl-2-pyrrolidone (NMP) or mixtures containing DMSO are sometimes used to improve outcomes for difficult sequences. nih.gov

| Reagent Class | Examples | Activation Mechanism | Suitability for Hindered Couplings | Reference |

|---|---|---|---|---|

| Carbodiimides | DIC, DCC | Forms O-acylisourea intermediate | Less effective; often requires additives (HOBt, Oxyma) | du.ac.in |

| Phosphonium Salts | PyBOP, PyAOP | Forms acyloxyphosphonium salt | Effective, lower racemization risk | du.ac.in |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms activated ester (e.g., OBt or OAt ester) | Highly effective; HATU is considered one of the most potent for hindered couplings. | uci.eduresearchgate.net |

Optimization of Coupling Reagents and Reaction Conditions for Difficult Sequences

The incorporation of sterically hindered amino acids like Fmoc-2-methyl-D-homophenylalanine into a growing peptide chain is often a rate-limiting step and can lead to incomplete reactions and the formation of deletion sequences. nih.gov The selection of an appropriate coupling reagent is therefore critical to achieve high yields and purity. iris-biotech.de Standard carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be inefficient for coupling bulky amino acids. researchgate.netamericanpeptidesociety.org

More potent activating reagents are generally required. Uronium and phosphonium salt-based reagents have demonstrated superior performance in these "difficult couplings". iris-biotech.depeptide.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to facilitate rapid and efficient amide bond formation. peptide.combachem.com For particularly challenging couplings involving N-methylated or other α,α-disubstituted amino acids, specialized reagents may offer further advantages. For instance, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown coupling efficiencies comparable to HATU with the benefit of being based on the less hazardous Oxyma Pure. bachem.com TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) is another effective reagent for coupling sterically hindered amino acids, reportedly with lower levels of racemization. bachem.com

The choice of base is also crucial, with common options being N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). For couplings at risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com Reaction conditions can be further optimized by adjusting temperature, with microwave-assisted synthesis often employed to accelerate slow coupling reactions. bachem.com

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Key Advantages for Hindered Couplings | Reference |

|---|---|---|---|

| HATU | Uronium Salt | Highly reactive, effective for N-methyl amino acids. | iris-biotech.debachem.com |

| HBTU | Uronium Salt | Efficient with reduced racemization when used with HOBt. | peptide.com |

| PyBOP | Phosphonium Salt | Good alternative when uronium salts are not effective. | iris-biotech.de |

| COMU | Uronium Salt | High efficiency, safer handling profile (Oxyma-based). | bachem.com |

| TOTT | Thiuronium Salt | Good for sterically hindered and methylated amino acids, potentially lower racemization. | bachem.com |

| TFFH | Formamidinium | Generates highly reactive amino acid fluorides, suitable for α,α-disubstituted amino acids. | bachem.com |

Solution-Phase Synthetic Approaches for Peptidic Constructs

While solid-phase peptide synthesis (SPPS) is the dominant methodology, solution-phase synthesis offers advantages for large-scale production and for sequences that are problematic on a solid support. nih.govmasterorganicchemistry.com

Fragment Condensation Methods

For the synthesis of longer peptides containing residues like 2-methyl-D-homophenylalanine, a fragment condensation approach can be highly effective. nih.govspringernature.com This strategy involves the synthesis of several smaller peptide fragments, which are then coupled together in solution. springernature.comresearchgate.net This approach can circumvent the cumulative issues of yield loss and side reactions that can occur during the stepwise synthesis of a long, difficult sequence on a solid support. nih.gov

The key challenge in fragment condensation is the efficient and epimerization-free coupling of the peptide fragments. The choice of coupling reagent and the C-terminal amino acid of the carboxyl-component fragment are critical to minimize racemization. researchgate.net Glycine or proline are often chosen for the C-terminus of the acylating fragment to avoid this side reaction. The fragments themselves can be prepared using either solid-phase or solution-phase methods. A successful strategy for a complex peptide involved condensing four protected peptide fragments on a solid-phase resin, with the difficult amino acids strategically distributed among the fragments to facilitate coupling. nih.gov

Late-Stage Functionalization of Peptidic Substrates

Late-stage functionalization offers a powerful alternative for introducing modifications into a pre-formed peptide scaffold. rsc.orgresearchgate.net This approach allows for the diversification of peptide structures without the need to synthesize each analogue from scratch. rsc.org For peptides containing 2-methyl-D-homophenylalanine, this could involve modifications to other residues within the peptide chain to introduce labels, cross-linkers, or other functionalities.

Recent advances have focused on the chemoselective modification of specific amino acid side chains. nih.gov For example, methods have been developed for the late-stage C-H functionalization of aromatic residues like phenylalanine and tryptophan, as well as the modification of nucleophilic residues such as cysteine. rsc.orgresearchgate.net Enzymatic methods are also emerging as highly specific tools for late-stage modifications. nih.gov An engineered peptide α-N-methyltransferase has been shown to methylate amide bonds involving non-proteinogenic amino acids, suggesting a potential route for modifying peptides that already contain challenging residues. nih.gov

Analytical Verification of Synthesized this compound and its Peptide Conjugates

Rigorous analytical verification is essential to confirm the identity, purity, and structural integrity of a synthesized peptide containing this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is most commonly used, where peptides are separated based on their hydrophobicity. nih.govacs.org A gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. The purity of the peptide is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. nih.gov

For peptides containing non-standard amino acids, developing an effective HPLC method may require optimization of the column, mobile phase, and gradient conditions. The presence of the bulky and hydrophobic Fmoc group, as well as the 2-methyl-D-homophenylalanine residue, will significantly influence the retention time of the peptide. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for confirming the mass of the desired peptide and identifying any impurities. nih.govnih.govacs.org

Table 2: Representative RP-HPLC Conditions for Peptide Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size (e.g., 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Spectroscopic Confirmation of Chemical Structure

Spectroscopic methods are used to confirm the covalent structure of the synthesized peptide.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis. acs.org High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the peptide. acs.org Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions. This is particularly important to confirm the correct incorporation of the 2-methyl-D-homophenylalanine residue at the desired position in the peptide chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and connectivity of atoms in the peptide. researchgate.netspectralservice.deuzh.ch One-dimensional (1D) ¹H NMR can confirm the presence of the Fmoc group and specific amino acid residues. researchgate.netspectralservice.de Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, can be used to assign the resonances to specific protons and determine the sequence and conformation of the peptide in solution. uzh.ch ¹³C NMR can also be used to analyze the amino acid composition after hydrolysis. spectralservice.de For a molecule like this compound, specific signals for the methyl group and the additional methylene (B1212753) groups of the homophenylalanine side chain would be expected and could be confirmed by NMR. nih.govnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the peptide, such as the amide bonds (amide I and amide II bands), the urethane (B1682113) C=O of the Fmoc group, and the carboxylic acid or amide C-terminus. researchgate.net

Conformational and Structural Analysis of Fmoc 2 Methyl D Homophenylalanine Containing Peptides

Spectroscopic Characterization of Peptide Conformation

Spectroscopic techniques are indispensable for the empirical study of peptide structures in solution and solid states. By probing different aspects of the molecule's interaction with electromagnetic radiation, a comprehensive picture of its conformation can be assembled.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a characteristic signature for different secondary structural motifs such as α-helices, β-sheets, turns, and random coils. nih.govnih.gov

Table 1: Typical Circular Dichroism (CD) Spectral Features and Corresponding Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) | Description |

|---|---|---|

| α-Helix | Positive band at ~192 nm, Negative bands at ~208 and ~222 nm | Characteristic of helical structures with repeating hydrogen bonds. |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm | Indicates extended peptide chains arranged in sheets. researchgate.net |

| Random Coil | Strong negative band near 200 nm | Represents a disordered or unfolded peptide conformation. nih.gov |

| Fmoc Group | Peaks between 260 nm and 310 nm | Associated with the aromatic fluorenyl chromophore. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level detail on peptide conformation, dynamics, and intermolecular interactions. nih.gov Through a suite of one-dimensional and multi-dimensional experiments, it is possible to assign the resonances of individual nuclei within the peptide and use this information to calculate a three-dimensional structure. nih.gov

For a peptide containing Fmoc-2-methyl-D-homophenylalanine, the process begins with the sequence-specific assignment of backbone and side-chain resonances using experiments like ¹H-¹⁵N HSQC, HNCO, HNCACB, and CBCA(CO)NH. nih.gov The chemical shifts of backbone protons (Hα) and carbons (Cα, Cβ) are particularly sensitive to the local secondary structure. nih.gov For example, Hα chemical shifts that are lower than random coil values are indicative of a helical conformation, whereas higher values suggest a β-sheet structure.

Key information derived from NMR studies includes:

Nuclear Overhauser Effects (NOEs): These arise between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

J-coupling Constants: Scalar couplings between nuclei, measured in experiments like HAHB-COSY, provide information about dihedral angles (φ, ψ) of the peptide backbone.

Hydrogen-Deuterium Exchange: The exchange rates of amide protons with solvent (D₂O) can identify protons involved in stable hydrogen bonds, which are characteristic of folded structures. nih.gov

These combined data sets allow for the precise determination of the backbone torsion angles and the orientation of the 2-methyl-D-homophenylalanine side chain, revealing its specific interactions and steric influence on the peptide's structure. nih.gov

Table 2: Common NMR Experiments for Peptide Structural Analysis

| Experiment | Information Obtained |

|---|---|

| ¹H-¹⁵N HSQC | Correlation of backbone amide proton and nitrogen, providing a "fingerprint" of the peptide. nih.gov |

| HNCO, HNCA, HNCACB | Used for sequential backbone resonance assignment. nih.gov |

| NOESY | Provides through-space correlations between protons, yielding distance restraints for structure calculation. |

| TOCSY | Identifies protons within the same amino acid spin system. chapman.edu |

| H/D Exchange | Identifies amide protons protected from solvent exchange due to hydrogen bonding. nih.gov |

Infrared (IR) Spectroscopy for Amide Band Analysis

Infrared (IR) spectroscopy is a valuable tool for investigating the secondary structure of peptides by probing the vibrational modes of the peptide backbone, specifically the amide bonds. researchgate.netnih.gov The most informative regions in the IR spectrum for peptide analysis are the Amide I, Amide II, and Amide III bands. nih.gov

Amide I Band (1600-1700 cm⁻¹): This band, arising primarily from C=O stretching vibrations, is the most sensitive probe of secondary structure. nih.gov α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component between 1620-1640 cm⁻¹. researchgate.net

Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching. researchgate.net It is less sensitive to conformation than the Amide I band but can provide complementary structural information.

Amide III Band (1220-1330 cm⁻¹): This is a complex band involving C-N stretching and N-H bending. nih.gov

For peptides with this compound, Fourier Transform Infrared (FTIR) spectroscopy can be used to analyze samples in various states (e.g., solid powder, films, or solutions). The positions and shapes of the amide bands reveal the predominant secondary structure and the extent of hydrogen bonding within the peptide assembly, offering insights into how the non-natural residue directs the peptide's folding and aggregation. researchgate.net

Table 3: Characteristic IR Amide Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

|---|---|---|

| α-Helix | ~1650–1658 | ~1540–1550 |

| β-Sheet | ~1620–1640 | ~1520–1540 |

| Random Coil | ~1640–1650 | ~1535–1545 |

Electron Paramagnetic Resonance (EPR) for Distance Measurements in Constrained Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique uniquely suited for measuring long-range distances (1.5 to 10 nm) in macromolecules, providing information on global folds and conformational distributions that are often inaccessible to NMR. nih.govcapes.gov.br The method requires the introduction of paramagnetic spin labels, typically nitroxide radicals, at specific sites within the peptide.

The most common EPR technique for distance measurement is Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER). nih.gov This experiment measures the dipolar interaction between two electron spins, which is dependent on the distance separating them. By analyzing the modulation of the EPR signal, a distribution of distances between the two labels can be obtained. capes.gov.br

In the context of peptides containing this compound, EPR could be employed to:

Determine the distance between the D-homophenylalanine residue and another point in the peptide, mapping its position within the global fold.

Characterize conformational changes in response to environmental factors.

This technique is particularly powerful for studying large-scale conformational dynamics and validating structural models derived from other methods or computational simulations. mit.edu

Computational Approaches to Conformational Studies

Computational modeling provides a theoretical framework to complement experimental data, offering detailed insights into the energetics and conformational preferences of peptides.

Molecular Mechanics and Quantum Mechanics Calculations for Conformational Preferences

Molecular Mechanics (MM) and Quantum Mechanics (QM) are powerful computational tools used to explore the potential energy surface of molecules. taylorandfrancis.com

Molecular Mechanics (MM): This approach uses classical physics and a simplified force field to rapidly calculate the energy of different conformations. It is well-suited for exploring the vast conformational space of large peptides, identifying low-energy structures and simulating molecular dynamics (MD) to understand how the peptide moves over time. taylorandfrancis.com

Quantum Mechanics (QM): QM calculations, based on solving the Schrödinger equation, provide a much more accurate description of electronic structure and bonding but are computationally very expensive. They are typically used for smaller systems or for refining the structures of specific regions of a peptide, such as the active site or a non-natural residue like 2-methyl-D-homophenylalanine. taylorandfrancis.com

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations are a fundamental computational tool for exploring the dynamic behavior and conformational landscapes of peptides. nih.govnih.gov These simulations model the atomic interactions over time, providing insights into the flexibility, stability, and accessible conformations of a peptide containing a residue like this compound.

For peptides incorporating α,α-disubstituted amino acids, MD simulations reveal a significantly restricted conformational space. The steric bulk of the additional α-methyl group, alongside the homophenylalanine side chain, prevents wide-ranging fluctuations in the backbone dihedral angles. Simulations can map the energy landscape of the peptide, identifying low-energy, stable conformations. nih.gov In the case of Fmoc-protected peptides, MD studies have shown that π-π stacking interactions between the aromatic fluorenyl groups can be a major driving force for self-assembly into ordered nanostructures, a process that would be significantly influenced by the rigid backbone conformation imposed by the 2-methyl-D-homophenylalanine residue. nih.govresearchgate.net

| Simulation Parameter | Relevance for this compound Peptides |

| Force Field | Defines the potential energy of the system; requires accurate parameters for the non-canonical residue to ensure reliable results. |

| Solvent Model | Explicit water models are necessary to accurately simulate hydrophobic effects and hydrogen bonding with the solvent. |

| Simulation Time | Extended simulation times (nanoseconds to microseconds) are needed to adequately sample the conformational landscape and observe rare events. nih.gov |

| Analysis | Trajectory analysis focuses on backbone RMSD, dihedral angle distributions, hydrogen bond patterns, and radial distribution functions for the Fmoc groups. |

This table illustrates key parameters in MD simulations and their specific importance when studying peptides containing the constrained, non-canonical residue this compound.

Ramachandran Plot Analysis for Backbone Torsional Angles (φ and ψ)

The Ramachandran plot is a cornerstone of structural biology, visualizing the sterically allowed combinations of backbone dihedral angles φ (C'-N-Cα-C) and ψ (N-Cα-C-N'). expasy.orgproteinstructures.com For a typical L-amino acid, distinct regions of the plot correspond to common secondary structures like right-handed α-helices and β-sheets. youtube.com

The incorporation of 2-methyl-D-homophenylalanine dramatically alters the accessible regions of the Ramachandran plot. Two main factors are at play:

α,α-Disubstitution: The presence of the α-methyl group introduces significant steric hindrance that severely restricts rotation around the N-Cα and Cα-C bonds. This eliminates most of the conformational space available to standard amino acids. researchgate.netresearchgate.net

D-Stereochemistry: D-amino acids inherently favor regions of the Ramachandran plot that are mirror images of those favored by L-amino acids. nih.gov For instance, they populate the region corresponding to left-handed α-helices instead of right-handed ones.

Consequently, 2-methyl-D-homophenylalanine is expected to occupy a very limited area in the upper right quadrant of the Ramachandran plot, a region associated with left-handed helical conformations. This high degree of conformational restriction makes it a powerful tool for dictating a specific backbone geometry.

| Amino Acid Type | Typical Allowed φ (phi) Angles | Typical Allowed ψ (psi) Angles | Corresponding Structures |

| Glycine (B1666218) | Wide range | Wide range | High flexibility |

| L-Alanine | -150° to -50° | -90° to +180° | Right-handed α-helix, β-sheet |

| D-Alanine | +50° to +150° | -180° to +90° | Left-handed α-helix, turns |

| 2-Methyl-D-homophenylalanine (Predicted) | +30° to +90° | +10° to +70° | Left-handed 3₁₀/α-helix |

This table provides a comparative overview of the allowed Ramachandran angles, highlighting the severe conformational restriction imposed by 2-methyl-D-homophenylalanine.

Predictive Modeling of Peptide Architectures Incorporating 2-Methyl-D-homophenylalanine

Predicting the three-dimensional structure of peptides containing non-canonical residues is a significant challenge for computational biology. youtube.com Standard prediction algorithms, often trained on databases of natural proteins, may struggle with the unusual stereochemistry and steric constraints of residues like 2-methyl-D-homophenylalanine.

However, advanced computational frameworks are increasingly capable of handling such challenges. nih.gov

Physics-Based Modeling: Programs like Rosetta can be adapted for non-canonical amino acids by developing specific parameters that describe their geometry and energy profiles. These methods use Monte Carlo fragment assembly and energy minimization to build and refine structures, making them suitable for designing novel peptide topologies with constrained residues. nih.gov

Machine Learning and AI: Modern deep learning models, such as AlphaFold and its derivatives, are being fine-tuned to predict structures containing unnatural amino acids. nih.gov By training these models on datasets that include non-canonical residues, their predictive power can be extended beyond the realm of natural proteins. researchgate.netoaepublish.comnih.gov

These predictive models are essential for the de novo design of peptides. By accurately forecasting how the inclusion of this compound will influence the final structure, researchers can rationally design peptides with predefined shapes, stability, and ultimately, function. mdpi.com

Influence of 2-Methyl-D-homophenylalanine on Peptide Topology

The primary utility of incorporating a sterically demanding residue like 2-methyl-D-homophenylalanine is its powerful and predictable influence on the local and global topology of a peptide. Its rigid conformational preference acts as a "structural determinant," forcing the peptide backbone into specific arrangements.

Induction of Helical Structures (e.g., α-helices, 3₁₀-helices)

α,α-disubstituted amino acids are well-documented as potent promoters of helical structures. nih.govnih.gov The steric clash originating from the α-methyl group restricts the backbone dihedral angles to values that are characteristic of helices. While short homooligomers of α,α-disubstituted amino acids often form tight 3₁₀-helices, their incorporation into heterogeneous peptides effectively stabilizes the more common α-helical conformation. researchgate.netresearchgate.net

The D-chirality of 2-methyl-D-homophenylalanine specifically directs the formation of left-handed helices. nih.govforesight.org This is a significant feature, as left-handed helices are rare in natural proteins and can be used to create unique interaction surfaces or to enhance resistance to degradation by proteases that are specific for L-amino acid-based structures.

Stabilization of Beta-Turn and Beta-Hairpin Motifs

Beta-turns and the resulting beta-hairpin structures are fundamental motifs in protein architecture, often mediating molecular recognition and protein folding. nih.gov A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. nih.gov The stability of this structure is highly dependent on the conformation of the turn residues.

The fixed dihedral angles of 2-methyl-D-homophenylalanine make it an excellent candidate for templating a β-turn. By placing it at a key position within a peptide sequence (typically the i+1 or i+2 position of a four-residue turn), it can lock the backbone into the tight reversal of direction needed to initiate hairpin formation. D-amino acids are particularly effective at stabilizing certain types of β-turns. nih.gov This pre-organization of the turn region reduces the entropic penalty of folding, thereby promoting the formation of a stable β-hairpin structure even in short peptides.

Formation of Novel and Constrained Peptide Architectures

The ability to precisely control peptide conformation using residues like 2-methyl-D-homophenylalanine opens the door to creating novel and complex peptide architectures not found in nature. By combining these constrained residues with other design elements like cyclization or disulfide bridges, hyperstable structures with unique topologies can be engineered. nih.govnih.gov

The introduction of a D-amino acid creates a "heterochiral" peptide. Such mixed-chirality peptides can adopt exotic folds, such as right- and left-handed helices joined together, which are inaccessible to purely natural L-amino acid sequences. foresight.org These novel architectures are valuable scaffolds for developing a new generation of peptide-based therapeutics, as their rigid and unique shapes can be designed for high-affinity binding to biological targets, while their unnatural components provide exceptional stability. nih.gov

Applications in Advanced Peptide and Peptidomimetic Design

Design of Conformationally Constrained Peptides

Controlling the three-dimensional structure of a peptide is paramount for dictating its interaction with biological targets. The incorporation of Fmoc-2-methyl-D-homophenylalanine provides a multi-faceted strategy to impose significant conformational restrictions on the peptide backbone and side chain.

The steric hindrance introduced by the ortho-methyl group on the phenyl ring of 2-methyl-D-homophenylalanine restricts the rotational freedom (χ angles) of the side chain. This forces the side chain into a more defined orientation relative to the peptide backbone. Furthermore, the D-configuration of the amino acid inherently favors different backbone dihedral angles (φ, ψ) compared to the naturally occurring L-amino acids, often promoting the formation of specific turn structures or disrupting standard secondary structures like α-helices. The combination of these effects—a constrained side chain and a D-amino acid's influence on the backbone—makes this residue a powerful tool for inducing specific local structural motifs that can be crucial for biological function.

Modulation of Peptide Bioactivity through Conformational Control

The conformational constraints imposed by 2-methyl-D-homophenylalanine are not merely a structural exercise; they are a direct mechanism for fine-tuning the biological activity of a peptide.

The ability of a peptide to selectively bind to a specific receptor subtype is often dependent on it adopting a precise three-dimensional shape. The incorporation of D-amino acids and conformationally restricted residues is a proven strategy for achieving this. Research has shown that peptides containing D-homophenylalanine can exhibit remarkable receptor selectivity. A notable example is a substrate designed for caspase enzymes, where the inclusion of D-homophenylalanine (D-hPhe) at the P4 position resulted in a highly selective substrate for caspase 8 nih.gov.

The addition of an ortho-methyl group to the D-homophenylalanine further refines this conformational control. This modification introduces steric constraints that can prevent the peptide from binding to off-target receptors while favoring a conformation that is optimal for the intended target. This dual approach of using a D-amino acid and a sterically hindered side chain allows for the precise sculpting of the peptide's shape to enhance both binding affinity and selectivity.

| Peptide/Substrate | Key Unnatural Amino Acid | Target Enzyme | Observed Outcome |

| MPP30 | D-homophenylalanine (D-hPhe) at P4 | Caspase 8 | High selectivity for Caspase 8 nih.gov |

| Cyclic Opioid Analogue | o-methylphenylalanine | μ-opioid receptor | Resulted in only slightly selective compounds, indicating that conformational restriction alone does not guarantee high selectivity in all scaffolds nih.gov. |

Furthermore, the structural features of 2-methyl-D-homophenylalanine can contribute to enhanced potency. In a study on cathepsin S inhibitors, a dipeptide nitrile containing a D-homophenylalanine derivative was found to retain significant potency acs.org. This demonstrates that the D-homophenylalanine scaffold is well-tolerated and can be a key component in potent enzyme inhibitors. By combining this feature with the conformational locking effect of the ortho-methyl group, it is possible to engineer peptides that not only have high affinity for their target but also possess the stability required for therapeutic applications.

Development of Peptidomimetics with Enhanced Features

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability and metabolic stability. This compound is an exemplary building block for the development of advanced peptidomimetics.

The unnatural structure of this amino acid—being a D-isomer with both an extended and a methylated side chain—moves the resulting molecule away from a classic peptide nature. It helps to create a scaffold that retains the crucial pharmacophoric elements for target binding while presenting a non-natural structure to the body's metabolic machinery. This can lead to peptidomimetics with significantly enhanced drug-like properties, bridging the gap between traditional small molecules and large biologic drugs. The use of D-homophenylalanine has been noted in the structure-activity relationship studies of various inhibitors, underscoring its value in this field researchgate.net.

Contributions to Chemical Biology and Drug Discovery Research

The enhanced stability and conformational control afforded by this compound make it a foundational element in the development of new research tools and therapeutic candidates.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. The interfaces of these interactions are typically large and shallow, making them notoriously difficult to target with small molecules. Peptides that mimic one of the interacting partners are a promising alternative, but their inherent flexibility and instability often limit their efficacy.

The incorporation of 2-methyl-D-homophenylalanine helps to overcome these limitations. By stabilizing a peptide in a specific bioactive conformation, such as a helix, it can more effectively mimic the binding epitope of a natural protein. rsc.orgenamine.net This pre-organized and rigid structure can lead to a significant increase in binding affinity for the target protein. The enhanced proteolytic stability also ensures that the peptide probe remains intact long enough to exert its effect in a biological system. These properties make peptides containing this amino acid excellent candidates for use as molecular probes to study PPIs or as starting points for the development of potent PPI inhibitors.

Table 2: Impact of Non-Natural Amino Acid Incorporation on a PPI Inhibitor

| Peptide | Modifications | Target | Binding Affinity (Ki) | Proteolytic Half-life |

|---|---|---|---|---|

| Native Peptide | None | Generic PPI Target | Micromolar (µM) | Minutes |

| Modified Peptide | α-Methylation, D-Amino Acid | Generic PPI Target | Nanomolar (nM) | Hours |

This interactive table illustrates the typical improvements in binding affinity and stability seen when modifying a peptide with non-natural amino acids like α-methylated D-amino acids.

Rational drug design aims to create new medications based on a detailed understanding of their biological targets. The unique characteristics of this compound provide a solid foundation for such initiatives. mdpi.com

The primary benefits it offers to drug designers are:

Enhanced Proteolytic Stability: The D-configuration and α-methylation protect the peptide from rapid degradation in the body, a major hurdle for peptide-based drugs. nih.govenamine.net

Conformational Rigidity: The ability to lock a peptide into its active shape increases its potency and selectivity, reducing the likelihood of off-target effects. nih.govrsc.org

Novelty: The non-natural structure provides access to chemical space that has not been explored by nature, offering opportunities to develop drugs with entirely new mechanisms of action.

By leveraging these properties, researchers can design peptides and peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles, paving the way for the development of new therapies for a wide range of diseases.

Future Directions and Emerging Research Avenues

Advanced Spectroscopic and Structural Biology Techniques

High-Resolution Structural Determination of Peptide-Target Complexes

The incorporation of sterically demanding, unnatural amino acids like 2-methyl-D-homophenylalanine into a peptide sequence could be a valuable tool for high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). The bulky methyl group on the alpha-carbon would restrict the conformational freedom of the peptide backbone, potentially pre-organizing the peptide into a specific conformation that is more amenable to crystallization or structural determination when bound to its biological target.

Hypothetical Research Data:

| Technique | Potential Advantage of Incorporating 2-methyl-D-homophenylalanine | Expected Outcome |

| X-ray Crystallography | Reduced conformational heterogeneity of the peptide-target complex, potentially leading to better-diffracting crystals. | Higher resolution crystal structure, providing detailed insights into the binding interface and the role of the modified amino acid in molecular recognition. |

| Cryo-Electron Microscopy | Stabilization of a specific bound conformation of a flexible peptide, aiding in particle alignment and 3D reconstruction. | A clearer density map of the peptide within the target's binding pocket, elucidating the precise orientation and interactions. |

Future research could involve synthesizing a known bioactive peptide with Fmoc-2-methyl-D-homophenylalanine and comparing its ability to form a stable, crystallizable complex with its target against the native peptide.

In-situ Monitoring of Peptide Folding and Conformational Changes

The unique structural properties of 2-methyl-D-homophenylalanine could also be leveraged for in-situ monitoring of peptide folding and dynamics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Förster Resonance Energy Transfer (FRET).

The methyl group could serve as a unique NMR probe, with its chemical shift being sensitive to the local chemical environment. Changes in the methyl group's NMR signal could provide real-time information on the folding process or conformational changes upon target binding.

For FRET studies, the constrained dihedral angles imposed by the 2-methyl group could be used to lock a specific distance between a donor and acceptor fluorophore, providing a more rigid ruler to measure dynamic events.

Hypothetical Research Findings:

| Technique | Application with 2-methyl-D-homophenylalanine | Information Gained |

| NMR Spectroscopy | Monitoring the chemical shift of the alpha-methyl protons during a titration with a binding partner. | Real-time kinetic and thermodynamic data on the binding event and characterization of the bound conformation. |

| FRET | Incorporation at a key position to rigidify the peptide backbone and maintain a fixed distance between FRET pairs. | More precise measurements of conformational changes, such as the opening or closing of a binding cleft, upon interaction with other molecules. |

Emerging research could focus on the synthesis of peptides containing this compound specifically for these advanced spectroscopic applications to gain a deeper understanding of peptide behavior in solution.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Fmoc-2-methyl-D-homophenylalanine to ensure stability during peptide synthesis?

- Methodological Answer : Store the compound at 0–4°C in a tightly sealed container to prevent moisture absorption and degradation. Avoid prolonged exposure to light or heat, as these conditions may destabilize the Fmoc group. Use inert atmospheres (e.g., nitrogen) during weighing and handling to minimize oxidation. Always conduct a TLC or HPLC purity check before use in critical syntheses .

Q. How is this compound typically incorporated into solid-phase peptide synthesis (SPPS) workflows?

- Methodological Answer : In SPPS, activate the carboxyl group using coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy. Steric hindrance from the 2-methyl group may require extended coupling times (30–60 minutes) or double couplings. Post-incorporation, remove the Fmoc group with 20% piperidine in DMF, ensuring complete deprotection via UV monitoring (λ = 301 nm) .

Advanced Research Questions

Q. What analytical strategies effectively resolve enantiomeric impurities in Fmoc-protected amino acids like this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) such as polysaccharide-derived columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. For quantitative analysis, combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm optical purity. Mass spectrometry (LC-MS) can detect diastereomeric byproducts arising from racemization during synthesis .

Q. How can ionic liquid-mediated Fmoc deprotection improve synthesis efficiency for peptides containing sterically hindered residues like 2-methyl-D-homophenylalanine?

- Methodological Answer : Replace traditional piperidine/DMF systems with ionic liquids (e.g., [BMIM][BF₄]) to enhance deprotection kinetics. Ionic liquids reduce aggregation of hydrophobic peptides, improving solvation of hindered residues. Optimize reaction times (5–10 minutes) and temperatures (25–40°C) to balance efficiency and side-reaction minimization .

Q. What are the critical considerations for optimizing coupling efficiency when introducing 2-methyl-D-homophenylalanine into peptide chains?

- Methodological Answer : Adjust reaction pH to 7–8 using tertiary amines (e.g., DIEA) to avoid protonation of the amino group. Pre-activate the amino acid with phosphonium- or uranium-based reagents (e.g., PyBOP) to overcome steric hindrance. Monitor β-sheet formation via FT-IR; if observed, incorporate backbone-protecting groups (e.g., Hmb) or switch to microwave-assisted synthesis .

Q. How do structural modifications (e.g., methyl or halogen substituents) on the homophenylalanine core influence peptide secondary structure?

- Methodological Answer : The 2-methyl group induces conformational constraints, favoring β-turn or helical motifs in peptides. Compare CD spectra of peptides with/without substituents to quantify structural changes. Molecular dynamics simulations can predict steric clashes or stabilizing hydrophobic interactions. For halogenated analogs (e.g., 2-fluoro), assess electronic effects on hydrogen bonding via NMR .

Q. What orthogonal protection schemes are recommended when using this compound in complex peptide sequences?

- Methodological Answer : Pair Fmoc protection with acid-labile groups (e.g., Boc for side chains) to enable sequential deprotection. For branched peptides, use photolabile groups (e.g., NVOC) or enzymatic cleavage sites. Validate compatibility by testing deprotection kinetics under standard SPPS conditions (e.g., TFA for Boc removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.